GSK2263167
Description
Properties
CAS No. |
1165924-28-6 |
|---|---|
Molecular Formula |
C25H26N4O4 |
Molecular Weight |
446.507 |
IUPAC Name |
3-[6-(5-{3-Cyano-4-[(1 -methylethyl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)-5-methyl- 3,4-dihydro-2(1H)-isoquinolinyl]propanoic acid |
InChI |
InChI=1S/C25H26N4O4/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31) |
InChI Key |
KYDLFNMKNFOMEK-UHFFFAOYSA-N |
SMILES |
O=C(O)CCN1CC2=C(C(C)=C(C3=NOC(C4=CC=C(OC(C)C)C(C#N)=C4)=N3)C=C2)CC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK2263167; GSK-2263167; GSK 2263167. |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Gsk2263167
Agonistic Activity at Sphingosine (B13886) 1-Phosphate Receptor 1 (S1P1)
GSK2263167 functions as an agonist at the S1P1 receptor. S1P receptors are a family of G protein-coupled receptors (GPCRs) that bind to the lipid signaling molecule sphingosine 1-phosphate (S1P). The S1P1 receptor plays a crucial role in various physiological processes, notably in regulating lymphocyte trafficking from lymphoid organs. Agonism of the S1P1 receptor leads to the internalization and functional antagonism of the receptor on lymphocytes, preventing their egress from lymph nodes and thus reducing their numbers in peripheral blood. This mechanism is central to the immunosuppressive effects observed with S1P1 receptor modulation. This compound has been identified as a potent agonist of the S1P1 receptor researchgate.netresearchgate.net.
Receptor Selectivity Profile: S1P1 Agonism Versus Other S1P Receptor Subtypes (e.g., S1P3)
A key aspect of the pharmacological profile of this compound is its selectivity for the S1P1 receptor over other S1P receptor subtypes, particularly S1P3 nih.govnih.gov. The S1P receptor family consists of five subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5), which are expressed on different cell types and mediate diverse physiological responses. While S1P1 agonism is primarily associated with effects on lymphocyte trafficking, agonism of other subtypes, such as S1P3, has been linked to unwanted side effects, including cardiovascular effects like bradycardia nih.govnih.govpromegaconnections.comnih.gov. The development of S1P1 agonists with reduced activity at S1P3 is a strategy aimed at separating the desired immunosuppressive effects from these potential liabilities nih.govnih.govnih.gov. This compound is described as being S1P3-sparing, indicating a favorable selectivity profile in this regard nih.gov.
Downstream Signaling Pathway Modulation by this compound
As an S1P1 receptor agonist, this compound modulates downstream signaling pathways typically coupled to this receptor. S1P1 receptors are primarily coupled to Gαi proteins. Activation of S1P1 by agonists like this compound triggers the dissociation of the Gαi subunit from the βγ subunits, initiating a cascade of intracellular events. Studies with selective S1P1 agonists have shown activation of multiple signals, including guanosine (B1672433) 5′-3-O-(thio)triphosphate (GTPγS) binding, calcium flux, and phosphorylation of key signaling proteins such as Akt and ERK1/2 nih.govnih.gov. These signaling events ultimately lead to functional responses such as the stimulation of migration in cells expressing S1P1 receptors nih.govnih.gov. The sustained presence of an S1P1 agonist can also lead to the internalization and degradation of the receptor, contributing to the reduction in circulating lymphocytes nih.govpromegaconnections.com.
In Vitro Receptor Binding and Functional Assays
The molecular and cellular pharmacological profile of this compound has been characterized using a variety of in vitro assays. These include receptor binding assays to determine the affinity of the compound for S1P1 and other S1P receptor subtypes. Functional assays are employed to assess the compound's ability to activate the receptor and trigger downstream signaling. Such assays can include measuring GTPγS binding to assess G protein activation, monitoring intracellular calcium mobilization, and evaluating the phosphorylation status of proteins like Akt and ERK1/2 nih.govnih.gov. Cell-based assays are also used to evaluate functional responses mediated by S1P1 activation, such as cell migration or the induction of reporter gene expression in engineered cell lines nih.gov. These in vitro studies provide crucial data on the potency and selectivity of this compound and its mechanism of action at the cellular level.
Preclinical Pharmacological Characterization of Gsk2263167
In Vitro Efficacy Assessments in Relevant Cellular Models
In vitro studies are crucial for understanding the direct effects of a compound on specific cell types and pathways. For S1P1 receptor agonists like GSK2263167, relevant cellular models typically include cells expressing the S1P1 receptor. Research indicates that potent S1P1 receptor agonists, including compounds structurally related to this compound, have been evaluated for their ability to activate S1P1 and demonstrate selectivity over other S1P receptors, such as S1P3 fishersci.ca. These in vitro assessments often involve measuring receptor binding, activation of downstream signaling pathways (e.g., calcium flux, phosphorylation of Akt and ERK1/2), and functional effects like cell migration in cells expressing the target receptor fishersci.ca. While specific quantitative in vitro efficacy data, such as EC50 values for this compound in particular cell lines, were not detailed in the provided search results, the compound class and its described mechanism of action imply such evaluations would have been conducted to confirm its activity as a potent S1P1 agonist mims.comfishersci.camdpi.com.
In Vivo Immunomodulatory Effects in Animal Models
Preclinical in vivo studies are essential to evaluate the effects of a compound within a living system, assessing its impact on immune responses and disease progression in animal models. This compound has been evaluated for its immunomodulatory effects in relevant animal models mims.comfishersci.camdpi.com.
Peripheral Lymphocyte Reduction Models
Agonism of the S1P1 receptor is known to cause a reduction in the number of circulating peripheral lymphocytes by blocking their egress from lymphoid organs mims.comfishersci.ca. This effect is a key mechanism for the therapeutic action of S1P1 modulators in autoimmune diseases. This compound has been shown to be efficacious in a lymphopenia assay, indicating its ability to induce peripheral lymphocyte reduction in animal models mims.comfishersci.ca. While specific data on the magnitude and duration of lymphocyte reduction were not provided in the search results, the reported efficacy in this model supports its mechanism of action as an S1P1 agonist.
Efficacy in Experimental Autoimmune Models (e.g., Collagen-Induced Arthritis)
Experimental autoimmune models are used to simulate aspects of human autoimmune diseases and evaluate the potential therapeutic efficacy of compounds. Collagen-Induced Arthritis (CIA) is a widely used animal model for studying rheumatoid arthritis guidetoimmunopharmacology.orguq.edu.auresearchgate.netnih.govnih.gov. This model involves inducing arthritis in susceptible animal strains, often rodents, through immunization with type II collagen uq.edu.auresearchgate.netnih.govnih.gov. This compound was assessed in a collagen-induced arthritis model and demonstrated comparable efficacy to fingolimod (B1672674), another S1P receptor modulator used in the treatment of autoimmune diseases mdpi.com. This finding suggests that this compound possesses therapeutic potential in inflammatory conditions mediated by the immune system.
Preclinical Pharmacokinetic (PK) Properties and Disposition
Understanding the pharmacokinetic properties of a compound in preclinical species is vital for predicting its behavior in humans and guiding further development. Preclinical PK studies assess how a compound is absorbed, distributed, metabolized, and excreted (ADME) springermedizin.denih.gov. This compound has undergone preclinical pharmacokinetic evaluation mims.commdpi.com.
Absorption and Bioavailability in Preclinical Species
Absorption refers to the process by which a compound enters the bloodstream, while bioavailability is the fraction of an administered dose that reaches the systemic circulation unchanged. Oral bioavailability is a critical parameter for orally administered drugs. This compound has been described as orally active and showed good bioavailability in all preclinical species tested mims.commdpi.com. Despite exhibiting high blood clearance in dogs, its bioavailability was reported as good across species mims.com. The volume of distribution in preclinical species was noted to be between 3-5 L/kg, suggesting distribution into tissues mims.com.
Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Studies
Preclinical pharmacokinetic-pharmacodynamic (PK/PD) correlation studies are crucial in drug development to understand the relationship between drug exposure (pharmacokinetics) and its biological effect (pharmacodynamics). For S1P1 receptor agonists, a key pharmacodynamic marker is the reduction in peripheral lymphocyte count, which results from the agonist-induced internalization of the S1P1 receptor on lymphocytes, preventing their egress from lymphoid tissues.
Studies with S1P1 receptor modulators typically involve assessing the drug concentration over time in biological fluids and tissues (PK) and correlating these levels with the observed changes in lymphocyte counts (PD). This allows researchers to determine the exposure levels required to achieve a desired pharmacodynamic effect, such as a sustained reduction in circulating lymphocytes. PK/PD modeling can be used to predict the time course of the pharmacological effect based on different dosing regimens and to support dose selection for further studies.
While preclinical development of S1P1 receptor agonists like this compound involves characterizing their PK/PD relationships, specific detailed data on the preclinical PK/PD correlation studies solely for this compound were not available in the consulted literature. However, the research campaign from which this compound originated aimed to identify compounds with desired pharmacokinetic and pharmacodynamic profiles suitable for preclinical progression. nih.gov
Target Engagement and Dose-Responsiveness in Preclinical Studies
Target engagement is a fundamental aspect of preclinical pharmacology, confirming that a compound interacts with its intended biological target in a living system. For S1P1 receptor agonists such as this compound, target engagement involves the binding of the compound to the S1P1 receptor. Agonism of the S1P1 receptor leads to its functional internalization from the cell surface, which is a key mechanism underlying the pharmacodynamic effect of lymphocyte sequestration in lymphoid organs.
Preclinical studies assess target engagement and dose-responsiveness to characterize the relationship between the dose administered, the extent of target binding or modulation, and the resulting biological effect. For S1P1 agonists, dose-response studies in preclinical models, often rodents, evaluate the magnitude and duration of lymphocyte reduction across a range of doses. These studies help determine the minimum effective dose and the dose range over which a maximal or desired effect is achieved. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to directly measure target engagement in cells and tissues.
While this compound is identified as an S1P1 receptor agonist, indicating it is expected to engage this target and exhibit dose-dependent effects on lymphocyte trafficking, specific detailed data from preclinical target engagement and dose-response studies solely for this compound were not found in the available search results. Preclinical studies for related S1P1 agonists have demonstrated dose-dependent reductions in lymphocyte counts, providing a basis for understanding the expected pharmacodynamic profile of this class of compounds.
Chemical Synthesis and Process Development of Gsk2263167
Strategic Development of Key Intermediates
The synthetic strategy for GSK2263167 involved the strategic development of key intermediates, utilizing established chemical transformations to construct the core molecular skeleton and introduce essential functional groups. thieme-connect.comacs.orgnewdrugapprovals.org
Robinson Annulation for Core Skeleton Formation
A crucial step in the synthesis of this compound is the formation of its core tetrahydroisoquinoline skeleton, which was efficiently achieved through a Robinson annulation reaction. thieme-connect.comacs.orgnewdrugapprovals.org This reaction sequence typically involves a Michael addition followed by an aldol (B89426) condensation and dehydration, resulting in the formation of a six-membered ring. In the context of this compound synthesis, a Robinson annulation was performed on N-Boc-4-piperidone, followed by aromatization of the resulting cyclohexane (B81311) ring to yield a 5-hydroxytetrahydroisoquinoline intermediate. newdrugapprovals.org This approach significantly shortened the route to this key intermediate compared to earlier, longer sequences. newdrugapprovals.org
Saegusa Oxidation for Phenol (B47542) Intermediate Access
Access to an advanced phenol intermediate was facilitated by a Saegusa oxidation. thieme-connect.comacs.orgnewdrugapprovals.org The Saegusa oxidation is a method for the dehydrogenation of carbonyl compounds to their corresponding α,β-unsaturated counterparts, often mediated by palladium(II) salts. researchgate.net In the synthesis of this compound, this oxidation was applied to generate the necessary phenolic structure for subsequent functionalization. thieme-connect.comacs.orgnewdrugapprovals.org While the initial Saegusa oxidation employed stoichiometric palladium acetate (B1210297), efforts were made to address this, including the demonstration of near-complete recovery of the palladium. acs.orgnewdrugapprovals.org An alternative oxidation method using CuBr2 was also explored to avoid the need for stoichiometric palladium acetate. thieme-connect.com
Novel Methodologies for Challenging Synthetic Steps (e.g., Palladium-Catalyzed Cyanation, Amidoxime (B1450833) Preparation)
The synthesis of this compound incorporated novel methodologies to address challenging transformations, such as palladium-catalyzed cyanation and amidoxime preparation. thieme-connect.com
Palladium-Catalyzed Cyanation: A palladium-catalyzed cyanation was a key step in introducing a cyano group into the molecule. thieme-connect.comnewdrugapprovals.org Palladium-catalyzed cyanation reactions are valuable tools for forming carbon-nitrogen bonds, allowing the conversion of aryl halides or pseudohalides into nitriles. researchgate.netrsc.orgscielo.brresearchgate.net In the synthesis of this compound, this reaction was successfully employed to achieve the desired cyanation. thieme-connect.comnewdrugapprovals.org
Amidoxime Preparation: The preparation of the amidoxime intermediate was another critical step. thieme-connect.com Amidoximes are important intermediates in the synthesis of various nitrogen-containing heterocycles, including 1,2,4-oxadiazoles, which are present in the structure of this compound. thieme-connect.comresearchgate.netorganic-chemistry.org To address potential hazards associated with heating hydroxylamine (B1172632) for amidoxime preparation on scale, a continuous-flow process was developed. thieme-connect.comacs.org This highlights the focus on developing safer and more efficient methodologies for challenging steps during process development. thieme-connect.comacs.org
Alternative Synthetic Pathways and Their Efficiency
During the process development of this compound, alternative synthetic pathways were explored to potentially improve efficiency, yield, or scalability. acs.orgnewdrugapprovals.orgadesisinc.comspirochem.com While the core route involving Robinson annulation and Saegusa oxidation was established as a fit-for-purpose approach, the investigation of alternatives is a standard practice in chemical process development. acs.orgnewdrugapprovals.orgadesisinc.comspirochem.com For instance, an alternative to the Saegusa oxidation was described, although the initial stoichiometric palladium acetate route was utilized in the reported synthesis that delivered 7.7 kg of the target molecule. thieme-connect.comacs.orgnewdrugapprovals.org Evaluating alternative routes involves assessing factors such as raw material costs, reaction yields, selectivity, scalability, safety, and environmental impact. adesisinc.commonash.eduspirochem.comepa.govepa.govrsc.org
Considerations for Process Impurity Profiling in Early Development
Process impurity profiling is a critical aspect of early development to understand and control the formation of unwanted byproducts. cambrex.commt.compharmaffiliates.comchromatographyonline.comijbpas.com Identifying and quantifying impurities is essential for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). mt.compharmaffiliates.comijbpas.com In the development of this compound, considerations for process impurity profiling would have been integrated from the early stages. cambrex.commt.compharmaffiliates.com This involves analyzing impurities arising from raw materials, reaction pathways, and degradation. pharmaffiliates.com Strategies are developed to reduce impurity formation to acceptable levels, often through optimizing reaction conditions and purification methods. cambrex.commt.com Early impurity profiling helps to define the robustness of the manufacturing process and is required for regulatory submissions. mt.compharmaffiliates.comijbpas.com For example, in the synthesis of this compound, addressing the removal of palladium impurities from palladium-catalyzed steps was a significant consideration. cambrex.com A unique approach was developed to reduce palladium levels in the final API without relying on chromatography. cambrex.com
Here is a summary of some key data points related to the synthesis:
| Step | Scale (mol) | Reported Yield (%) | Notes | Source |
| Robinson Annulation | 99 | 88 | Followed by aromatization | thieme-connect.com |
| Saegusa Oxidation | 45 | 48 | From intermediate B, uses stoichiometric Pd(OAc)2, alternative with CuBr2 explored | thieme-connect.com |
| Triflate Formation | 28 | 94 | thieme-connect.com | |
| Palladium-Catalyzed Cyanation | 20 | 85 | Uses Zn(CN)2 and Pd(PPh3)4 | thieme-connect.com |
| Amidoxime Preparation | 30 | 75 | Batch process, continuous flow developed to avoid heating hydroxylamine | thieme-connect.com |
| Final Oxadiazole Formation & Coupling | 26 | 89 | Coupling with intermediate H | thieme-connect.com |
| Final 4 steps (presumably to this compound) | 21 | 81 | Overall yield 18.3% for 7.7 kg | thieme-connect.com |
Table 1: Summary of Key Synthetic Steps and Yields
Mechanistic Investigations of Compound Induced Biological Responses
Cytochrome P450 1A (CYP1A) Family Enzyme Induction Studies
Investigations into the effects of GSK2263167 on the CYP1A family of enzymes have demonstrated significant induction at both the mRNA and enzyme levels. The CYP1A subfamily plays a critical role in the metabolism of various xenobiotics and endogenous compounds, and its induction can lead to altered pharmacokinetics of co-administered drugs or the compound itself.
In Vitro CYP1A Induction in Hepatocytes (Rat and Cynomolgus Monkey)
In vitro studies using primary hepatocytes from preclinical species, including rats and cynomolgus monkeys, have shown that this compound can induce CYP1A enzymes. Substantial upregulation of CYP1A1 and CYP1A2 mRNA and enzyme activity has been observed. Specifically, fold changes in mRNA up to 45-fold for CYP1A1 and CYP1A2 were noted in rat and human hepatocytes patsnap.com. While the primary focus here is on rat and cynomolgus monkey, the mention of human hepatocytes in the source provides context regarding the potential translational relevance of these findings patsnap.com. Studies in cynomolgus monkey hepatocytes have been utilized to characterize CYP1A induction by various compounds, demonstrating their utility as a model for human responses nih.govnih.govpsu.edu. Similarly, rat hepatocytes are a common model for assessing CYP1A induction nih.govosti.govnih.gov.
In Vivo CYP1A Induction in Preclinical Species (Rat and Cynomolgus Monkey)
In vivo studies in both rats and cynomolgus monkeys have corroborated the in vitro findings, demonstrating substantial CYP1A induction by this compound. These studies revealed striking fold changes in CYP1A1 mRNA, reaching up to 10,000-fold in both species patsnap.com. This magnitude of induction underscores the potent effect of this compound on the CYP1A pathway in a living system. The observation of significant in vivo induction in both rat and cynomolgus monkey highlights a potential liability that requires careful consideration during drug development patsnap.com. Preclinical in vivo models using rats and cynomolgus monkeys are commonly employed to assess CYP induction and its implications for drug disposition xenotech.comnih.govfrontiersin.org.
| Species | In Vitro CYP1A1/1A2 mRNA Induction (Fold Change) | In Vivo CYP1A1 mRNA Induction (Fold Change) |
| Rat | Up to 45-fold patsnap.com | Up to 10,000-fold patsnap.com |
| Cynomolgus Monkey | Not specified for this compound, but model used for CYP1A induction studies nih.govnih.govpsu.edu | Up to 10,000-fold patsnap.com |
Aryl Hydrocarbon Receptor (AhR) Agonism and Its Implications in Preclinical Research
The significant induction of CYP1A enzymes by this compound is closely linked to its activity as an agonist of the Aryl Hydrocarbon Receptor (AhR) patsnap.com. The AhR is a ligand-activated transcription factor that regulates the expression of various genes, including those encoding CYP1A enzymes ebi.ac.uknih.gov. Upon binding of an agonist, the AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences (DREs or XREs) in the regulatory regions of target genes, leading to their induction.
The agonism of the AhR by this compound is considered the underlying mechanism for the observed CYP1A induction patsnap.com. This interaction has significant implications in preclinical research. AhR activation can lead to a range of toxicological effects, although the specific toxicological consequences of AhR activation by this compound were not detailed in the provided search results frontiersin.org. However, the strong induction of CYP1A enzymes can alter the metabolism of the compound itself and other co-administered drugs, potentially leading to drug-drug interactions or altered efficacy and toxicity profiles ki.se. Understanding the structure-activity relationships related to AhR agonism is crucial for designing compounds with reduced inductive potential patsnap.com.
Strategies for Identifying and Mitigating Inductive Liabilities in Drug Discovery
Identifying and mitigating inductive liabilities, such as CYP1A induction via AhR agonism, is a critical aspect of the drug discovery process nih.govnih.gov. The case of this compound highlights the challenges associated with such liabilities, particularly the potential disconnect between in vitro and in vivo findings patsnap.com.
Strategies employed to address these issues include the implementation of early screening assays to detect induction potential. For this compound, the challenges in correlating in vitro and in vivo induction led to the implementation of a short, 4-day in vivo screening study in rats, which proved successful in identifying non-inducers within the chemical series patsnap.com. This demonstrates the value of relevant in vivo models in assessing the true inductive potential of compounds.
Medicinal chemistry efforts play a vital role in mitigating inductive liabilities by modifying the chemical structure of lead compounds to reduce or eliminate AhR agonism and subsequent CYP1A induction nih.gov. Understanding the structure-activity relationships for induction, as was done for the series of S1P1 agonists including this compound, is essential for guiding these modifications patsnap.com. Subtle structural changes, extending beyond simple properties like planarity and lipophilicity, can significantly impact AhR activation and CYP1A induction patsnap.com. By iteratively designing and testing new analogs, researchers can identify compounds with desired pharmacological activity but without the undesirable inductive properties.
Furthermore, integrating in vitro and in vivo data and developing predictive models are important for assessing and managing induction risks throughout the drug discovery and development pipeline osti.govki.se.
Therapeutic Research Potential and Future Directions Preclinical Focus
Preclinical Utility in Immunomodulatory Research
Preclinical studies have established the utility of S1P1 receptor agonists, including compounds structurally unrelated to the endogenous ligand S1P, in demonstrating lymphocyte reducing and immunomodulating activity researchgate.net. The ability of these agonists to induce peripheral lymphopenia is a key pharmacodynamic marker evaluated in preclinical immunomodulatory research researchgate.netnih.govresearchgate.net. GSK2263167, as an S1P1 agonist, has been investigated for its capacity to alter lymphocyte trafficking in vivo researchgate.net. The sequestration of lymphocytes in lymph nodes due to S1P1 agonism is considered a primary mechanism for immune suppression in autoimmune diseases acs.orgresearchgate.netresearchgate.net.
Research in this area often involves assessing the compound's ability to recruit β-arrestin to the S1P1 receptor and induce receptor internalization in in vitro assay systems acs.orgresearchgate.net. These in vitro measures are correlated with in vivo effects on lymphocyte counts researchgate.net. The efficacy of S1P1 receptor agonists in immunomodulation is intrinsically linked to their ability to disrupt the normal S1P gradient that regulates lymphocyte egress from lymphoid tissues acs.orgnih.govresearchgate.net.
Potential for Addressing Inflammatory and Autoimmune Disorders in Animal Models
S1P1 receptor agonists have shown efficacy in numerous preclinical models of autoimmune disease and transplantation researchgate.net. The potential of this compound and similar S1P1 agonists to address inflammatory and autoimmune disorders is evaluated using various animal models that mimic aspects of human diseases.
Examples of preclinical models used in the research of S1P1 agonists include:
Experimental Autoimmune Encephalomyelitis (EAE) models: These models are commonly used to study multiple sclerosis (MS), a prototypic autoimmune disease targeting the central nervous system nih.govresearchgate.netresearchgate.net. S1P1 agonists have shown efficacy in EAE models by inhibiting lymphocyte infiltration into the CNS nih.gov.
Collagen-induced arthritis (CIA) models: These models are used to study rheumatoid arthritis, an inflammatory joint disease nih.govcriver.com. S1P1 agonists have demonstrated efficacy in reducing inflammation and joint damage in CIA models nih.gov.
T-cell transfer colitis models: These models are used to study inflammatory bowel disease (IBD) nih.gov. S1P1 agonists have shown comparable efficacy to other known immunomodulators in reducing intestinal inflammation in these models nih.gov.
Other models: Preclinical research also utilizes models for conditions like Sjögren's syndrome, systemic sclerosis, and neuropathic pain to explore the broader therapeutic potential of immunomodulatory compounds like S1P1 agonists tandfonline.comnih.govtmc.edu.
Studies in these animal models provide detailed research findings on the compound's ability to ameliorate disease symptoms, reduce immune cell infiltration into target tissues, and modulate inflammatory markers. For instance, in a collagen-induced arthritis model, a selective S1P1 agonist showed a dose-dependent reduction of paw volume nih.gov.
Research into Novel S1P1 Agonist Chemotypes Beyond this compound
The discovery and optimization of S1P1 receptor agonists involve the exploration of diverse chemical structures or chemotypes acs.orgresearchgate.netacs.org. While this compound represents a specific chemotype, research efforts extend to identifying novel S1P1 agonists with potentially improved properties, such as enhanced selectivity for S1P1 over other S1P receptor subtypes (e.g., S1P3), favorable pharmacokinetic profiles, and reduced potential for off-target effects researchgate.netresearchgate.netnih.govacs.org.
Studies investigate the structure-activity relationships (SAR) of different chemical series to understand how modifications to the molecular structure impact S1P1 receptor binding, efficacy in functional assays (like β-arrestin recruitment and receptor internalization), and in vivo pharmacodynamic effects (such as lymphocyte lowering) acs.orgresearchgate.netresearchgate.netacs.org. Various headgroups (acidic, basic, zwitterionic) and core structures are explored to identify potent and selective S1P1 agonists with suitable developability properties for preclinical progression acs.orgresearchgate.netacs.org.
This research into novel chemotypes is driven by the goal of finding compounds that retain the desired immunomodulatory efficacy while minimizing potential liabilities observed with earlier-generation S1P receptor modulators, such as cardiovascular effects associated with S1P3 engagement researchgate.netnih.govnih.gov.
Integration of Preclinical PK/PD Modeling for Future Compound Selection
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling plays a crucial role in the selection and optimization of S1P1 receptor agonists for further development nih.govresearchgate.netlapp.nl. PK studies characterize the absorption, distribution, metabolism, and excretion of the compound in animal species, while PD studies assess the biological effects, such as lymphocyte reduction nih.govresearchgate.net.
Integrated PK/PD modeling allows researchers to understand the relationship between drug exposure and the magnitude and duration of the pharmacodynamic response nih.govresearchgate.net. This approach helps in predicting in vivo potency, determining optimal dosing regimens in preclinical species, and translating preclinical findings to potential human pharmacokinetics and doses researchgate.net.
Modeling can also help differentiate compounds based on the reversibility of their pharmacodynamic effects, which may be influenced by their half-life nih.govresearchgate.net. By integrating in vitro potency data with in vivo PK profiles and PD responses (like lymphocyte reduction), researchers can build predictive models to guide the selection of compounds with the desired therapeutic profile researchgate.net. This approach is essential for optimizing compounds and increasing the likelihood of success in later stages of drug development researchgate.net.
Unexplored Mechanisms and Off-Target Engagements for Further Academic Inquiry
While the primary mechanism of action for this compound and other S1P1 agonists in immunomodulation through lymphocyte sequestration is well-established, preclinical research continues to explore potential unexplored mechanisms and off-target engagements.
Academic inquiry may delve into:
S1P1 receptor-mediated effects beyond lymphocyte trafficking: Research suggests that S1P1 receptors are expressed on various cell types beyond lymphocytes and may play roles in processes such as vascular development, cardiac function, and the function of cells in the central nervous system, including astrocytes and oligodendrocytes mdpi.comnih.govresearchgate.netresearchgate.nettandfonline.com. Exploring the impact of S1P1 agonists on these cell types could reveal additional therapeutic or off-target effects mdpi.comnih.gov.
Interaction with other S1P receptor subtypes: Although selective S1P1 agonists are sought to minimize off-target effects mediated by other S1P receptors (S1P2, S1P3, S1P4, S1P5), understanding any residual activity or functional interactions with these receptors is important researchgate.netresearchgate.netnih.govnih.gov. For example, while S1P1 agonism is linked to immunosuppression, S1P3 activity has been associated with cardiovascular effects researchgate.netnih.govnih.gov.
Ligand-biased signaling: Investigating whether this compound exhibits biased signaling at the S1P1 receptor, preferentially activating certain downstream pathways over others, could provide insights into differential functional outcomes and potentially explain separation of desired effects from unwanted ones observed with other S1P modulators nih.gov.
Off-target engagements beyond the S1P receptor family: Comprehensive preclinical evaluation includes assessing potential interactions with a wide range of targets outside the intended S1P receptors to identify any unforeseen off-target effects that could contribute to efficacy or toxicity nih.govnih.gov.
Further academic inquiry into these areas using various preclinical tools and models can provide a more complete understanding of the pharmacological profile of this compound and other S1P1 agonists, informing future research and development strategies.
Q & A
Q. What are the established synthetic pathways for GSK2263167, and what key intermediates are involved?
this compound synthesis employs a Robinson Annulation and Saegusa Oxidation to generate advanced phenolic intermediates . Methodologically, researchers should prioritize reproducibility by documenting reagent stoichiometry, reaction conditions (temperature, solvent systems), and purification techniques (e.g., column chromatography). Characterization of intermediates via -NMR and HPLC-MS is critical to verify structural integrity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its derivatives?
Standard protocols include:
- NMR spectroscopy (, , 2D-COSY) to confirm regiochemistry and stereochemistry.
- High-resolution mass spectrometry (HR-MS) for molecular weight validation.
- HPLC (reverse-phase, gradient elution) with UV detection to assess purity (>95% by area normalization) .
- X-ray crystallography for resolving ambiguous stereochemical outcomes .
Q. How should researchers design initial pharmacological assays to evaluate this compound’s target engagement?
Begin with in vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance) to measure affinity (K) for the S1P1 receptor. Use positive/negative controls (e.g., FTY720 as a reference agonist) and triplicate measurements to minimize variability. Report IC/EC values with 95% confidence intervals, adhering to IUPAC guidelines for bioactivity data presentation .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Contradictions often arise from pharmacokinetic (PK) factors or off-target effects. Mitigate this by:
- Conducting ADME profiling (e.g., microsomal stability, plasma protein binding) to identify bioavailability limitations.
- Performing target engagement studies (e.g., receptor occupancy via PET imaging) in relevant animal models.
- Applying systems pharmacology modeling to correlate in vitro parameters with in vivo outcomes .
Q. How can synthetic routes for this compound be optimized to improve yield and scalability while maintaining stereochemical fidelity?
Advanced approaches include:
- Flow chemistry to enhance reaction control and reduce side-products (e.g., via Vapourtec systems) .
- Catalyst screening (e.g., asymmetric organocatalysts) for enantioselective steps.
- Design of Experiments (DoE) to statistically optimize parameters (temperature, catalyst loading) and identify critical quality attributes .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., Hill equation) with software like GraphPad Prism or R. Validate assumptions (normality, homoscedasticity) via residual plots and apply bootstrap resampling for robust error estimation. For multi-parametric datasets (e.g., time-course efficacy), employ mixed-effects models to account for inter-subject variability .
Q. How should researchers integrate multi-omics data (proteomics, metabolomics) to elucidate this compound’s mechanism of action?
- Data integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify cross-omics networks perturbed by this compound.
- Validation : Apply CRISPR-Cas9 knockouts or siRNA silencing of candidate pathways in cellular models.
- Machine learning : Train classifiers (e.g., random forests) on omics datasets to predict compound-target interactions .
Methodological Best Practices
- Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-compliant repositories (e.g., Zenodo) and disclose detailed synthetic protocols in Supporting Information .
- Ethics : Adhere to ARRIVE guidelines for preclinical studies and declare conflicts of interest per journal policies .
- Literature rigor : Prioritize peer-reviewed sources over preprint platforms, and use citation managers (EndNote, Zotero) to track evolving literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
